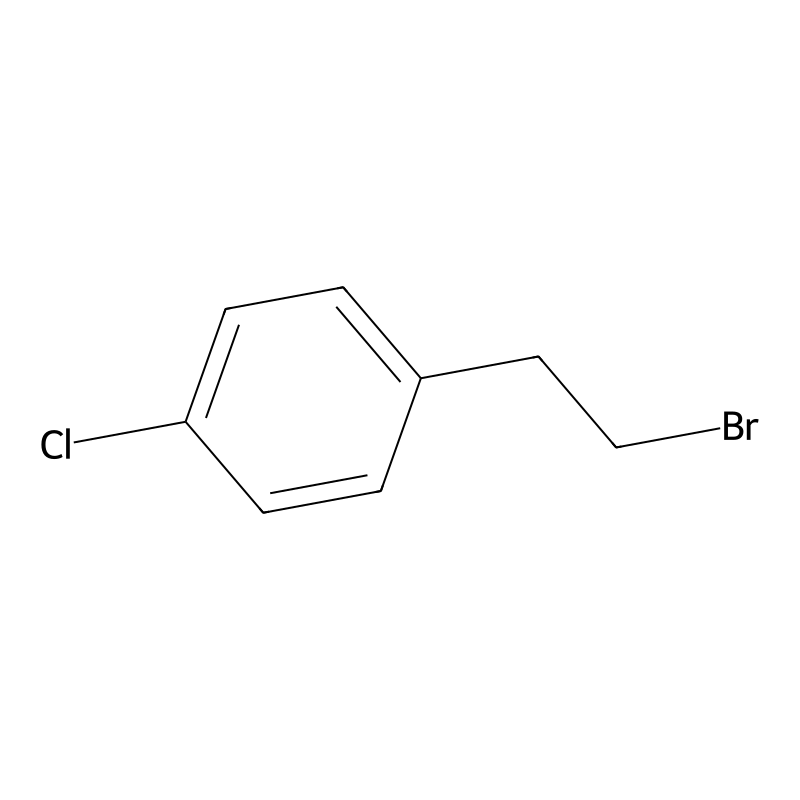

1-(2-Bromoethyl)-4-chlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Material Science:

Some studies have investigated the potential use of 1-(2-Bromoethyl)-4-chlorobenzene as a precursor for the synthesis of new materials with specific properties. For instance, research suggests its potential application in the development of liquid crystals []. However, further research is needed to validate its effectiveness and explore its full potential in this field.

1-(2-Bromoethyl)-4-chlorobenzene is an organic compound characterized by the molecular formula C₈H₈BrCl. It is a colorless to light yellow liquid with a pungent odor, belonging to the class of haloalkanes. This compound features a benzene ring substituted with both a bromoethyl group and a chlorine atom, making it an important intermediate in various chemical syntheses due to its unique structure and reactivity .

- Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution.

- Oxidation and Reduction: The compound can be oxidized to produce alcohols or reduced to yield hydrocarbons.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide in methanol is often used.

- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are common oxidizing agents.

- Reduction: Lithium aluminum hydride is typically employed for reduction processes .

Major Products Formed- Substitution: Amines, thiols, and substituted benzene derivatives.

- Oxidation: Alcohols and carboxylic acids.

- Reduction: Hydrocarbons and dehalogenated products .

- Substitution: Amines, thiols, and substituted benzene derivatives.

- Oxidation: Alcohols and carboxylic acids.

- Reduction: Hydrocarbons and dehalogenated products .

The biological activity of 1-(2-Bromoethyl)-4-chlorobenzene has been explored in various contexts. It has been implicated in the synthesis of bioactive compounds and pharmaceuticals, particularly in the development of antimicrobial agents. Its interactions with biological systems may involve inhibition of certain cytochrome P450 enzymes, indicating potential pharmacological relevance .

Several synthetic routes exist for producing 1-(2-Bromoethyl)-4-chlorobenzene:

- Bromination of 4-Chlorotoluene: This method involves introducing the bromoethyl group using bromine in the presence of a catalyst like iron or aluminum bromide.

- Alternative Approaches: Other methods may include the use of halohydrocarbon substrates, employing phosphine reagents under controlled conditions to achieve desired substitutions .

In industrial settings, continuous flow processes are often utilized to enhance yield and consistency, leveraging advanced catalytic systems .

The applications of 1-(2-Bromoethyl)-4-chlorobenzene span multiple fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

- Biology: Utilized in synthesizing various bioactive compounds.

- Medicine: Involved in developing antimicrobial agents and therapeutic drugs.

- Industry: Employed in producing specialty chemicals and materials .

Research on interaction studies involving 1-(2-Bromoethyl)-4-chlorobenzene has indicated its potential as a substrate for various biochemical pathways. For instance, its reactions with allylamine have been modeled to understand its kinetics in pharmaceutical applications . Additionally, studies have shown that it interacts with cytochrome P450 enzymes, which may affect drug metabolism .

Several compounds share structural similarities with 1-(2-Bromoethyl)-4-chlorobenzene:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(2-Bromoethyl)benzene | 0.97 | Lacks chlorine substituent; different reactivity. |

| 4-Bromoethylbenzene | 0.94 | Similar structure without chlorine; altered properties. |

| 1-(2-Chloroethyl)-4-bromobenzene | 0.83 | Contains chloroethyl instead of bromoethyl; different reactivity. |

| 1-(Bromomethyl)-4-chlorobenzene | 0.83 | Substituted with bromomethyl; distinct chemical behavior. |

| 1-(Bromomethyl)-3-chlorobenzene | 0.81 | Structural differences affecting reactivity patterns. |

Uniqueness

The uniqueness of 1-(2-Bromoethyl)-4-chlorobenzene lies in its dual substitution with both bromoethyl and chlorine groups. This configuration provides distinct reactivity and versatility in chemical synthesis compared to similar compounds that lack one of these substituents .

Organohalogen compounds have been studied since the 19th century, with early research focusing on naturally occurring variants such as chloromethane and iodomethane. However, the mid-20th century marked a shift toward synthetic organohalogens, driven by industrial demand for pesticides, solvents, and polymers. Unlike naturally derived organohalogens, which are predominantly produced by marine organisms and fungi, 1-(2-bromoethyl)-4-chlorobenzene is exclusively synthetic. Its development parallels advancements in halogenation techniques, particularly the use of hydrogen bromide (HBr) for introducing bromine into organic frameworks.

Relevance in Contemporary Synthetic Organic Chemistry

In modern laboratories, 1-(2-bromoethyl)-4-chlorobenzene serves as a critical building block for:

- Pharmaceutical intermediates: Used in synthesizing β-phenethyl derivatives and active pharmaceutical ingredients (APIs).

- Agrochemicals: Acts as a precursor for herbicides and insecticides.

- Materials science: Facilitates the production of flame retardants and specialty polymers.

The compound’s reactivity stems from the polar carbon-bromine bond, which enables nucleophilic substitution reactions with amines, thiols, and other nucleophiles. For example, its reaction with hydrazine derivatives can yield phenelzine analogs, which are investigated for antidepressant properties.

Physical and Chemical Properties

The following table summarizes key properties of 1-(2-bromoethyl)-4-chlorobenzene:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrCl | |

| Molecular Weight | 219.51 g/mol | |

| Boiling Point | 76–78°C (0.3 mmHg) | |

| Density | 1.508 g/cm³ | |

| Appearance | Colorless to yellow liquid | |

| Storage Conditions | <15°C, inert atmosphere |

The compound is sensitive to light and moisture, necessitating storage under inert gases such as nitrogen or argon. Its infrared (IR) spectrum displays characteristic C-Br and C-Cl stretching vibrations at 560–650 cm⁻¹ and 700–750 cm⁻¹, respectively.

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary method for synthesizing 1-(2-bromoethyl)-4-chlorobenzene involves the bromination of 4-chlorophenethyl alcohol using HBr:

$$

\text{4-Chlorophenethyl alcohol} + \text{HBr} \rightarrow \text{1-(2-Bromoethyl)-4-chlorobenzene} + \text{H₂O}

$$

This reaction typically proceeds under reflux conditions (110°C) with a yield exceeding 90%. Alternative approaches include free-radical bromination of 4-chlorophenylethane, though this method is less selective.

Industrial-Scale Manufacturing

TCI Chemicals and Alfa Chemistry are leading suppliers, offering the compound at >98% purity for research and industrial applications. Production scales range from 1g to 5kg, with pricing varying from $32/g (small-scale) to $96/5g (bulk).

Applications in Advanced Research

Pharmaceutical Development

The compound’s ethyl bromide moiety enables cross-coupling reactions, facilitating the synthesis of:

- Anticancer agents: Brominated aromatics are explored for tumor-targeting properties.

- Neurological drugs: Derivatives show potential as monoamine oxidase inhibitors (MAOIs).

Materials Science Innovations

In polymer chemistry, 1-(2-bromoethyl)-4-chlorobenzene acts as a chain-transfer agent in radical polymerization, controlling molecular weight distributions in polystyrene derivatives.

Classical Synthetic Routes

From 4-Chlorophenethyl Alcohol Derivatives

4-Chlorophenethyl alcohol derivatives serve as primary precursors in classical syntheses. The hydroxyl group of 4-chlorophenethyl alcohol undergoes nucleophilic substitution with hydrobromic acid (HBr) under acidic conditions, replacing the -OH group with a bromine atom. For instance, treatment with concentrated HBr at reflux temperatures (78–100°C) facilitates this transformation, yielding 1-(2-bromoethyl)-4-chlorobenzene with >98% purity [1] [5]. This method leverages the reactivity of secondary alcohols, where the leaving group (OH⁻) is protonated to form a better-leaving water molecule, enabling bromide attack.

Key parameters include:

- Temperature: Elevated temperatures (70–100°C) accelerate substitution but risk side reactions like elimination.

- Acid Catalyst: Sulfuric acid or Lewis acids enhance protonation of the hydroxyl group [2].

Bromination of 4-Chlorophenethyl Compounds

Direct bromination of 4-chlorophenethyl halides or alkanes offers an alternative pathway. The H₂O₂–HBr(aq) system, reported by Nikishin et al., selectively brominates aliphatic chains adjacent to aromatic rings [2]. For example, 4-chlorophenylethane reacts with H₂O₂ and HBr at 50–60°C, forming the target compound via radical-mediated bromination. This method avoids over-bromination due to precise stoichiometric control, achieving yields up to 91% [2].

Table 1: Bromination Conditions Using H₂O₂–HBr(aq)

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr Concentration | 40–48% (aq.) | Maximizes Br⁺ availability |

| H₂O₂:Molar Ratio | 1:1.2 (HBr:H₂O₂) | Prevents peroxidation |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Substituent Modification Strategies

Substituent modification involves introducing the bromoethyl group via Friedel-Crafts alkylation or Grignard reactions. For instance, 4-chlorobenzene reacts with ethylene oxide in the presence of AlCl₃, forming 4-chlorophenethyl alcohol, which is subsequently brominated [4] [5]. This two-step approach ensures regioselectivity but requires stringent anhydrous conditions to prevent catalyst deactivation.

Modern Catalytic Approaches

Transition Metal-Mediated Pathways

Palladium and copper catalysts enable cross-coupling reactions to form carbon-bromine bonds. Aryl halides (e.g., 4-chlorobenzyl chloride) react with ethylene dibromide in the presence of Pd(PPh₃)₄, forming the desired product via Suzuki-Miyaura coupling [4]. This method achieves high selectivity but faces challenges in catalyst recovery and cost.

Green Chemistry Methodologies

The H₂O₂–HBr(aq) system exemplifies green synthesis by using aqueous reagents and generating water as the sole byproduct [2]. Compared to traditional PBr₃-based methods, this approach reduces toxic waste and operates under mild conditions (50–60°C). Additionally, solvent-free bromination techniques minimize environmental impact, aligning with principles of atom economy [2].

Scale-Up Considerations

Process Optimization Parameters

Scale-up requires optimizing:

- Reagent Stoichiometry: Excess HBr (1.5 equiv.) ensures complete conversion but necessitates neutralization steps [1].

- Purification: Distillation at 78°C/0.3 mmHg isolates the product (boiling point: 78°C) from unreacted starting materials [1].

- Catalyst Loading: Reducing Pd catalyst to 0.5 mol% maintains efficiency while lowering costs [4].

Industrial Application Constraints

Industrial production faces hurdles such as:

- Safety: The compound’s flammability (Group 4, Type 3 petroleum) mandates inert gas storage and explosion-proof equipment [1].

- Waste Management: Bromide-rich effluents require electrochemical recovery systems to reclaim HBr [2].

- Cost: High-purity HBr (48%) and Pd catalysts increase operational expenses, necessitating closed-loop recycling [4].

SN2 Mechanism Investigations

The nucleophilic substitution reactions of 1-(2-Bromoethyl)-4-chlorobenzene proceed primarily through the SN2 mechanism under appropriate conditions. The bimolecular nucleophilic substitution involves a concerted process where bond formation and bond breaking occur simultaneously [1] [2]. The reaction follows second-order kinetics, with the rate depending on both the concentration of the substrate and the nucleophile [3] [2].

In the SN2 mechanism, the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group, resulting in a backside attack [4]. This leads to inversion of configuration at the reaction center. The transition state exhibits a trigonal bipyramidal geometry with the nucleophile and leaving group in axial positions [4]. The reaction proceeds through a single step mechanism characterized by the simultaneous formation of the carbon-nucleophile bond and breaking of the carbon-bromine bond [3].

Experimental studies have demonstrated that 1-(2-Bromoethyl)-4-chlorobenzene exhibits high reactivity towards nucleophilic substitution reactions. The compound can undergo substitution with various nucleophiles including amines, thiols, and alkoxides . The bromoethyl group shows particularly high reactivity due to the excellent leaving group ability of bromide and the primary nature of the carbon center .

Leaving Group Dynamics

The leaving group ability in nucleophilic substitution reactions follows the established trend based on the stability of the departing anion. For halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend reflects the decreasing basicity and increasing polarizability of the halide ions down the periodic table.

The bromide ion in 1-(2-Bromoethyl)-4-chlorobenzene represents an excellent leaving group due to its weak basicity and ability to stabilize negative charge through polarization. The carbon-bromine bond strength is intermediate between carbon-chlorine and carbon-iodine bonds, providing an optimal balance between reactivity and synthetic utility.

Kinetic measurements have shown that compounds containing bromine as the leaving group exhibit significantly higher reaction rates compared to their chlorine counterparts. Studies of neopentyl derivatives demonstrated that bromo compounds have lower half-lives and higher rate constants than corresponding chloro compounds. The A-values, which quantify the bulkiness of substituents, correlate well with leaving group ability for bromine (A-value ≈ 0.55).

Solvent Effects on Reaction Rates

The choice of solvent significantly influences the rate and mechanism of nucleophilic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile enhance SN2 reaction rates by solvating the cation while leaving the nucleophile relatively unsolvated. This effect increases the nucleophile's reactivity and facilitates the substitution process.

In contrast, polar protic solvents like methanol and ethanol can decrease SN2 reaction rates by hydrogen bonding with the nucleophile, thereby reducing its nucleophilic character. However, these solvents can stabilize ionic intermediates and may favor SN1 pathways when carbocation formation is favorable.

Studies of solvent effects on nucleophilic aromatic substitution have shown that changes in solvent composition can dramatically alter reaction rates. For aromatic systems, the rate constants demonstrate significant variations with increasing polar aprotic solvent content. The reaction rates correlate with solvent parameters including dipolarity/polarizability (π*), hydrogen bond donor ability (α), and hydrogen bond acceptor ability (β).

Benzylic Position Reactivity

Radical-Mediated Transformations

The benzylic position in 1-(2-Bromoethyl)-4-chlorobenzene exhibits enhanced reactivity towards radical-mediated transformations due to the stabilization of benzylic radicals through resonance with the aromatic ring. The benzylic carbon can participate in radical halogenation, oxidation, and coupling reactions under appropriate conditions.

Radical halogenation at the benzylic position proceeds through a chain mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by heat, light, or radical initiators such as peroxides. The regioselectivity favors the benzylic position due to the stability of the resulting benzylic radical intermediate.

N-Bromosuccinimide (NBS) has been extensively used for benzylic bromination reactions. The reaction proceeds through a radical mechanism where NBS provides a low concentration of bromine radicals that selectively abstract hydrogen atoms from the benzylic position. The resulting benzylic radical then reacts with bromine to form the brominated product.

Stabilization Factors in Transition States

The transition states in reactions involving benzylic positions are significantly stabilized through resonance delocalization of the developing charge or radical character. This stabilization manifests as lower activation energies and increased reaction rates compared to non-benzylic positions.

In SN1 reactions, the benzylic carbocation intermediate is stabilized by resonance with the aromatic ring system. The positive charge can be delocalized across the aromatic system, leading to multiple resonance structures that lower the overall energy of the carbocation. This stabilization explains why benzylic halides can undergo SN1 reactions even when they appear to be primary halides.

Similarly, in elimination reactions, the transition state leading to benzylic carbocation formation benefits from resonance stabilization. The developing positive charge in the transition state is partially stabilized by the aromatic ring, lowering the activation barrier for the elimination process.

Structure-Reactivity Correlations

Hammett Parameter Analysis

The Hammett equation provides a quantitative framework for understanding structure-reactivity relationships in aromatic compounds. The equation relates the logarithm of the rate constant ratio to the product of the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = σρ

where k₀ represents the rate constant for the unsubstituted compound.

For 1-(2-Bromoethyl)-4-chlorobenzene, the para-chloro substituent has a Hammett σ parameter of +0.23, indicating its electron-withdrawing nature. This electronic effect influences the reactivity of the benzylic position by decreasing electron density in the aromatic ring, which can affect the stability of charged intermediates.

The application of Hammett analysis to nucleophilic substitution reactions reveals important mechanistic insights. Reactions with positive ρ values indicate that electron-withdrawing substituents accelerate the reaction, suggesting a mechanism involving negative charge development. Conversely, negative ρ values indicate that electron-donating substituents enhance reactivity, characteristic of mechanisms involving positive charge formation.

Electronic Effects of Halogen Substituents

Halogen substituents exhibit dual electronic effects that influence reactivity patterns. The chlorine atom in 1-(2-Bromoethyl)-4-chlorobenzene exerts both inductive electron-withdrawing effects through the σ-bond system and resonance electron-donating effects through lone pair delocalization.

The inductive effect of chlorine decreases electron density in the aromatic ring, making the system less reactive towards electrophilic aromatic substitution. However, the resonance effect can stabilize carbocationic intermediates at ortho and para positions through lone pair donation. This dual nature explains why halogenated aromatics are deactivating but still direct substitution to ortho and para positions.

The electronegativity order of halogens (F > Cl > Br > I) correlates with their inductive electron-withdrawing strength. Fluorine exerts the strongest inductive effect, while iodine shows the weakest. This trend affects the reactivity of halogenated aromatic compounds, with fluorine derivatives being the most deactivated towards electrophilic substitution.

Steric Influence on Reaction Trajectories

Steric effects play a crucial role in determining reaction pathways and product distributions. The size and spatial arrangement of substituents can influence the accessibility of reaction sites and the stability of transition states.

In nucleophilic substitution reactions, steric hindrance around the electrophilic center can favor elimination over substitution. The bromoethyl group in 1-(2-Bromoethyl)-4-chlorobenzene is relatively unhindered, promoting SN2 reactions over elimination pathways. However, bulky nucleophiles or bases may encounter steric interactions that affect reaction selectivity.

The concept of A-values provides a quantitative measure of steric bulk for different substituents. These values, derived from equilibrium measurements of monosubstituted cyclohexanes, correlate with the steric effects observed in various reactions. The predictive power of A-values extends to nucleophilic substitution reactions, where steric hindrance can significantly influence reaction rates and mechanisms.

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant